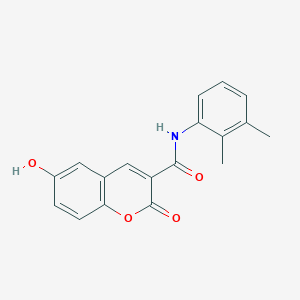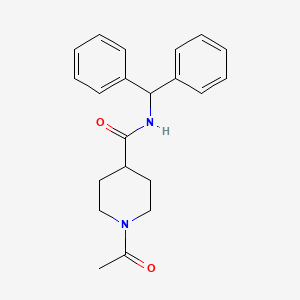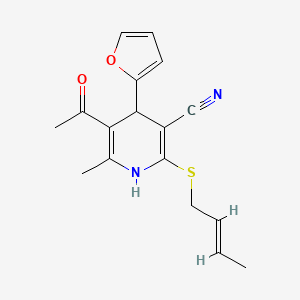
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as DMHPCC, is a chemical compound that has attracted attention in the scientific community due to its potential biological activities. DMHPCC belongs to the class of chromene derivatives, which have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide exerts its biological activities through the modulation of various signaling pathways. For example, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to exhibit a wide range of biological activities, making it a versatile compound for various scientific research studies. However, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some assays. In addition, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has not been extensively studied in vivo, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide. One area of research could focus on the development of water-soluble derivatives of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide, which could enhance its potential for use in various assays. Another area of research could focus on the evaluation of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide in animal models to determine its potential as a therapeutic agent for the treatment of various diseases. In addition, further studies could investigate the mechanism of action of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide and its potential as a modulator of various signaling pathways. Overall, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has the potential to be a valuable compound for various scientific research studies.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported in the literature. The method involves the reaction of 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 2,3-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is obtained as a yellow solid with a yield of around 70%.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been evaluated for its potential biological activities in various scientific research studies. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. In addition, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-4-3-5-15(11(10)2)19-17(21)14-9-12-8-13(20)6-7-16(12)23-18(14)22/h3-9,20H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAMZTCAUKZAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5499071.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl 2-thiophenecarboxylate](/img/structure/B5499085.png)

![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5499101.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5499110.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5499123.png)
![1,2,3,4-tetrafluoro-8,9,10,11-tetrahydrocyclohepta[4,5]imidazo[1,2-b][1,2]benzoxazin-13(7H)-one](/img/structure/B5499125.png)
![3-acetyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5499129.png)
![(3aR*,7aS*)-2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5499137.png)
![4-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B5499138.png)
![N-(3-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5499146.png)
![4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5499169.png)
![1-{2-[(2-nitrophenyl)sulfonyl]benzoyl}azepane](/img/structure/B5499174.png)